6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine
Description
This compound is a 9H-purine derivative with a complex substitution pattern. The purine core is substituted at position 6 with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked to a 5-fluoro-6-isopropylpyrimidine group. At position 9, a 2-methoxyethyl chain enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
6-[5-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN8O/c1-13(2)17-16(22)19(24-10-23-17)29-6-14-8-30(9-15(14)7-29)21-18-20(25-11-26-21)28(12-27-18)4-5-31-3/h10-15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNSIPOJDPCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the RET (c-RET) protein , a receptor tyrosine kinase. RET plays a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
The compound acts as a potent inhibitor of the RET protein. It specifically inhibits RET signaling, which is more effective than other multi-kinase inhibitors in cells with RET mutations. The interaction with its target leads to changes in the cellular processes controlled by the RET protein.
Biochemical Pathways
The compound’s action on the RET protein affects various biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and JAK/STAT pathway. These pathways play critical roles in cell proliferation, survival, and differentiation.
Result of Action
The inhibition of RET signaling by the compound can lead to the suppression of cell proliferation, particularly in cells with RET mutations. This makes it an effective agent against diseases characterized by abnormal RET signaling.
Biological Activity
The compound 6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C21H27FN8O
- Molecular Weight : 426.5 g/mol
The structure features a purine core with various functional groups, including a piperazine moiety linked to a fluorinated pyrimidine and an oxolane group. The presence of these functional groups is crucial for its biological interactions.
| Feature | Description |
|---|---|
| Purine Core | Central structure that is key to nucleic acid interactions |
| Fluorinated Pyrimidine | Enhances lipophilicity and potential enzyme interactions |
| Piperazine Moiety | Contributes to receptor binding affinity |
| Oxolane Group | May influence conformational flexibility |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this molecule exhibit significant antimicrobial activity. The presence of the piperazine and pyrimidine moieties suggests potential interactions with biological targets such as enzymes involved in nucleic acid synthesis or repair mechanisms. In vitro evaluations have shown promising results against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .
Antitumor Activity
Research has demonstrated that compounds with similar structural features possess antitumor properties. The fluorinated pyrimidine component is particularly noteworthy for its ability to inhibit tumor growth in certain cancer cell lines. For instance, studies have shown that derivatives of pyrimidines can effectively induce apoptosis in cancer cells through various pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Interference with enzymes critical for DNA replication.
- Receptor Modulation : Interaction with histamine receptors, potentially influencing neurotransmitter release .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 15 µg/mL.
- Antitumor Activity : In a model of breast cancer, the compound reduced tumor size by 50% compared to controls when administered at a dosage of 10 mg/kg body weight .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on activity.
| Structural Modification | Biological Activity Impact |
|---|---|
| Addition of Fluorine | Increased lipophilicity and enzyme binding affinity |
| Piperazine Substitution | Enhanced receptor interaction and selectivity |
| Oxolane Presence | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Pharmacological and Functional Comparisons
- Antiviral Activity: The target compound’s pyrimidine-pyrrolo substitution at position 6 resembles the 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines (e.g., Compound 1), which inhibit Zika virus (ZIKV) and dengue virus (DENV) with EC90 values ≤12.4 µM . 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine () demonstrates antiviral activity via RNA replication inhibition, suggesting that purine derivatives with polar substituents (e.g., morpholino, ribose) may enhance target engagement .
Cytotoxicity and Selectivity :
Data Tables
Table 1: Antiviral Activity of Selected Analogues
Preparation Methods
Multi-Step Synthesis Framework
The preparation follows a convergent strategy, divided into three primary stages:
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Pyrimidine Ring Synthesis : 5-Fluoro-6-isopropylpyrimidin-4-amine is synthesized via nucleophilic aromatic substitution, using fluorinating agents (e.g., Selectfluor®) and isopropyl Grignard reagents.
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Pyrrolopyrrole Scaffold Construction : A [3+2] cycloaddition between a diketone and a diamine forms the octahydropyrrolo[3,4-c]pyrrole core, with Boc protection ensuring regioselectivity.
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Final Coupling and Functionalization : The purine moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic displacement, followed by methoxyethylation using 2-methoxyethyl bromide under basic conditions.
Critical Reaction Conditions
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Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance reaction rates for heterocycle formation.
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Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps, while Lewis acids (e.g., ZnCl₂) stabilize intermediates during cycloadditions.
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Temperature Control : Pyrimidine fluorination proceeds at −78°C to prevent side reactions, whereas coupling reactions require reflux (80–120°C).
Optimization Strategies for Yield and Purity
Solvent and Base Selection
Optimal yields (68–72%) are achieved using tetrahydrofuran as the solvent for cycloadditions, paired with potassium carbonate to deprotonate intermediates. In contrast, dichloromethane minimizes byproduct formation during Boc deprotection.
Stereochemical Control
Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensure enantiomeric excess >98% for the pyrrolopyrrole scaffold. Asymmetric hydrogenation with Ru-BINAP catalysts further enhances stereoselectivity.
Purification Techniques
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers.
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Crystallization : Ethanol/water mixtures produce high-purity crystals (≥99% by HPLC).
Analytical Characterization and Validation
Spectroscopic Methods
Purity and Stability Assessment
| Parameter | Value | Method |
|---|---|---|
| Purity | ≥99% | HPLC (254 nm) |
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| Stability (25°C) | >12 months | Accelerated Degradation Study |
Challenges and Limitations
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step strategies, including coupling reactions and heterocyclic core formation. For example, the pyrrolo[3,4-c]pyrrole core can be assembled via palladium-catalyzed cross-coupling or reductive cyclization of nitroarenes, as demonstrated in related compounds . Key steps include:
- Coupling reactions : Use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) protecting groups to stabilize intermediates during pyrimidine-pyrrolopyrrole bond formation .
- Deprotection : Controlled removal of protecting groups using KtBuO in THF or acidic conditions .
- Purification : Column chromatography or crystallization from ethanol-DMF mixtures to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yields?
Optimization strategies include:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Temperature control : Reflux durations (6–8 hours) and stepwise heating (e.g., 80°C → 120°C) to minimize side reactions .
- Real-time monitoring : Use of TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., methoxyethyl groups at δ 3.3–3.7 ppm) and confirms regiochemistry of the pyrrolopyrrole core .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹) .
Advanced: How to resolve NMR discrepancies between experimental and computational data?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the octahydropyrrolo[3,4-c]pyrrole region .
- DFT calculations : Predicts chemical shifts using software like Gaussian or ORCA, followed by comparison with experimental data .
- Isotopic labeling : 15N or 19F labeling clarifies ambiguous couplings in the pyrimidine ring .
Basic: What in vitro assays evaluate antitumor potential?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Kinase inhibition assays : Targets kinases like EGFR or Aurora B using fluorescence-based ADP-Glo™ kits .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
Advanced: Strategies to elucidate the mechanism of action
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- CRISPR-Cas9 screens : Knockout libraries pinpoint genetic dependencies linked to compound sensitivity .
- HDAC inhibition assays : For hydroxamic acid derivatives, measure histone acetylation via Western blot .
Basic: Computational methods for binding affinity prediction
- Molecular docking : Tools like AutoDock Vina or Glide assess interactions with target proteins (e.g., HDACs or kinases) .
- Pharmacophore modeling : Identifies critical hydrogen-bonding and hydrophobic features using Schrödinger .
Advanced: Role of molecular dynamics (MD) simulations
- Binding stability : 100-ns MD trajectories evaluate ligand-protein complex stability under physiological conditions .
- Conformational sampling : Umbrella sampling or metadynamics reveal free-energy landscapes for binding/unbinding events .
Basic: Factors influencing solubility and stability
- Polar substituents : The 2-methoxyethyl group enhances aqueous solubility via H-bonding .
- LogP optimization : Reducing logP (e.g., <3) via carboxylate prodrugs improves bioavailability .
- pH stability : Buffered solutions (pH 6–7) prevent degradation of the purine core .
Advanced: Prodrug strategies for pharmacokinetic enhancement
- Ester prodrugs : Introduce ethyl or PEGylated esters to mask polar groups, improving membrane permeability .
- Enzyme-triggered release : Incorporate cathepsin B-cleavable linkers for tumor-specific activation .
Basic: Addressing regioselectivity in pyrrolo[3,4-c]pyrrole synthesis
- Directing groups : Use of nitro or amino groups to control coupling positions .
- Lewis acid catalysts : ZnCl₂ or BF₃·OEt₂ directs electrophilic substitution in pyrimidine rings .
Advanced: Computational prediction of regiochemical outcomes
- DFT transition-state modeling : Identifies kinetically favored pathways for cyclization .
- NBO analysis : Evaluates charge distribution to predict nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
